molecular formula C24H31NO12 B7828740 Fuc1-alpha-3GlcNAc1-b-4MU

Fuc1-alpha-3GlcNAc1-b-4MU

Cat. No.: B7828740
M. Wt: 525.5 g/mol
InChI Key: IPZNUDCKTVCLPO-KCLIHPBPSA-N
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Description

Fuc1-alpha-3GlcNAc1-b-4MU (α-L-Fucose-(1→3)-β-D-N-acetylglucosaminyl-4-methylumbelliferyl) is a synthetic fluorogenic substrate widely used in glycobiology to study enzymatic activity, particularly for α1-3 fucosidases and fucosyltransferases. Its structure consists of:

  • Fucose (Fuc): Linked via an α1-3 glycosidic bond to N-acetylglucosamine (GlcNAc).
  • GlcNAc: Connected via a β1-4 linkage to 4-methylumbelliferyl (4MU), a fluorescent reporter group.

The 4MU moiety releases a fluorescent signal upon enzymatic cleavage, enabling real-time quantification of enzyme kinetics. This compound is critical for investigating fucose-related pathways in cancer, inflammation, and microbial interactions .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15?,17-,18+,19+,20-,21-,22+,23+,24?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZNUDCKTVCLPO-KCLIHPBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@@H]([C@@H](OC([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-3GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-3GlcNAc1-b-4MU undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Fuc1-alpha-3GlcNAc1-b-4MU has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fuc1-alpha-3GlcNAc1-b-4MU involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for these enzymes, facilitating the study of their activity and function. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in glycan metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Enzyme Target Key Applications Research Findings
This compound Fucα1-3GlcNAcβ1-4MU α1-3 Fucosidases Enzyme kinetics, cancer research High specificity for α1-3 linkages; used to profile fucosidase activity in leukocytes
Galβ1-3GalNAc-4MU Galβ1-3GalNAcβ-4MU β-Galactosidases Lysosomal storage disease diagnostics Standard substrate for GM1-gangliosidases; fluorescent signal correlates with enzyme deficiency
GlcNAcβ1-3Galβ1-4Glc-4MU GlcNAcβ1-3Galβ1-4Glcβ1-4MU β-Hexosaminidases Gaucher disease research Detects β-hexosaminidase mutations; less specific for α-linked enzymes
Lc3Cer (Galβ1-4Glc-1Cer) Natural GSL: Galβ1-4Glcβ1-1Cer Antibody binding (e.g., TE-5 mAb) Cancer biomarker studies Binds monoclonal antibodies in leukemia cells; semi-quantitative detection limits structural analysis

Key Observations:

Structural Differences :

  • This compound is distinguished by its α1-3 fucosyl linkage, unlike β-linked substrates (e.g., Galβ1-3GalNAc-4MU). This confers specificity for α1-3 fucosidases, which are implicated in immune cell adhesion and tumor metastasis.
  • Natural GSLs like Lc3Cer lack the 4MU group, relying on antibody-based detection (e.g., TE-5 mAb) rather than enzymatic fluorescence .

Functional Contrasts: Synthetic vs. Natural Compounds: While this compound is optimized for in vitro enzyme assays, Lc3Cer and longer-chain GSLs (e.g., Lc5Cer, Lc7Cer) are endogenous biomarkers studied for their roles in cell signaling and cancer progression. Quantitative Limitations: Studies on Lc3Cer in leukemia cells (e.g., HL-60, K-562) were semi-quantitative due to scarce fetal tissue samples, whereas 4MU substrates enable precise kinetic measurements .

Research Applications: this compound is pivotal in high-throughput screens for fucosidase inhibitors. In contrast, Lc3Cer and related GSLs are used in flow cytometry and immunohistochemistry to identify cancer-specific epitopes.

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